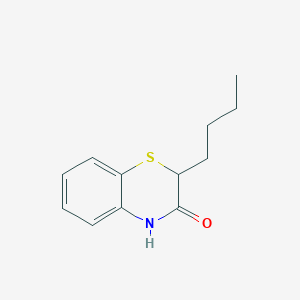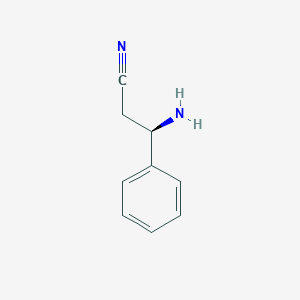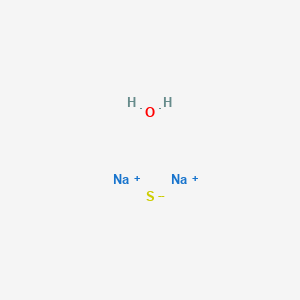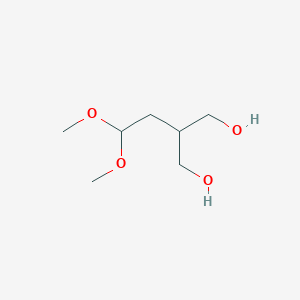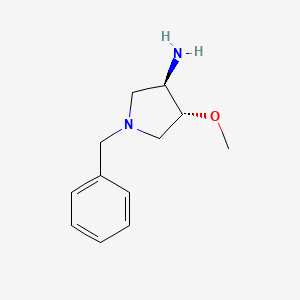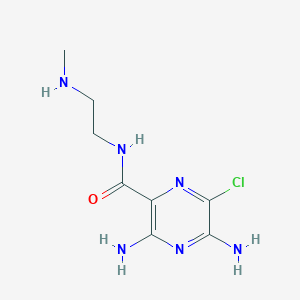
3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide
描述
3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide is a synthetic compound with a unique structure that includes a pyrazine ring substituted with amino, chloro, and carboxamide groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide typically involves multiple steps. One common method includes the chlorination of a pyrazine derivative followed by amination and carboxamidation reactions. The reaction conditions often involve the use of solvents like methanol or water and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as supercritical fluid chromatography (SFC) and liquid chromatography-mass spectrometry (LC-MS) are employed to isolate and purify the compound .
化学反应分析
Types of Reactions
3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazine ring.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with a hydroxyl group results in a hydroxylated pyrazine derivative .
科学研究应用
3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3,5-diamino-6-chloropyrazine-2-carboxamide: Lacks the N-(2-methylaminoethyl) group.
3,5-diamino-6-chloro-N-(2-ethylaminoethyl)pyrazine-2-carboxamide: Has an ethylaminoethyl group instead of a methylaminoethyl group.
Uniqueness
3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
属性
分子式 |
C8H13ClN6O |
|---|---|
分子量 |
244.68 g/mol |
IUPAC 名称 |
3,5-diamino-6-chloro-N-[2-(methylamino)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C8H13ClN6O/c1-12-2-3-13-8(16)4-6(10)15-7(11)5(9)14-4/h12H,2-3H2,1H3,(H,13,16)(H4,10,11,15) |
InChI 键 |
AFOIFVRYPZGJBH-UHFFFAOYSA-N |
规范 SMILES |
CNCCNC(=O)C1=C(N=C(C(=N1)Cl)N)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
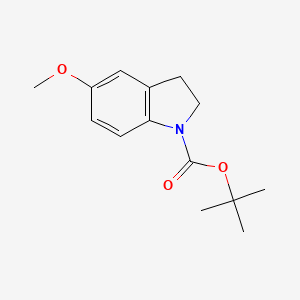
![6-Hydroxy-2-(4-(trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8739215.png)
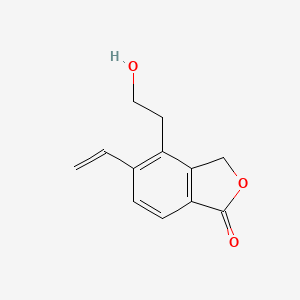
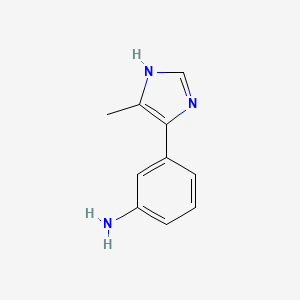

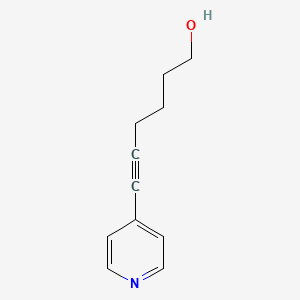
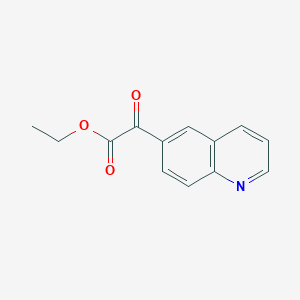
![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B8739255.png)

